4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC20472355
Molecular Formula: C9H10F2N2O2
Molecular Weight: 216.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10F2N2O2 |
|---|---|
| Molecular Weight | 216.18 g/mol |
| IUPAC Name | 4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H10F2N2O2/c1-2-3-6-12-4-5(9(14)15)7(13-6)8(10)11/h4,8H,2-3H2,1H3,(H,14,15) |
| Standard InChI Key | ZDROZYOGIZAJLY-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NC=C(C(=N1)C(F)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid is C₉H₁₀F₂N₂O₂, with a molecular weight of 216.18 g/mol. Its IUPAC name reflects the substitution pattern: the pyrimidine ring is functionalized at positions 2 (propyl), 4 (difluoromethyl), and 5 (carboxylic acid). The canonical SMILES representation (CCCC1=NC=C(C(=N1)C(F)F)C(=O)O) confirms the connectivity, while the InChIKey (ZDROZYOGIZAJLY-UHFFFAOYSA-N) provides a unique identifier for chemical databases.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀F₂N₂O₂ |
| Molecular Weight | 216.18 g/mol |
| IUPAC Name | 4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
| SMILES | CCCCC1=NC=C(C(=N1)C(F)F)C(=O)O |
| PubChem CID | 62892481 |
Synthesis and Industrial Production
The synthesis of 4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid involves multi-step reactions starting from simpler pyrimidine precursors. Industrial protocols often employ continuous flow chemistry to optimize yield and purity. Key steps include:
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Pyrimidine Ring Formation: Cyclization of β-diketones with urea or thiourea derivatives under acidic conditions.
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Difluoromethylation: Introduction of the -CF₂H group via electrophilic fluorination reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na) in the presence of organic peroxides .
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Propyl Chain Addition: Alkylation at position 2 using propyl halides or Grignard reagents.
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Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at position 5 to the carboxylic acid .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Difluoromethylation | CF₃SO₂Na, TBHP, H₂O, 40–100°C | 65–72 |
| Propyl Alkylation | Propyl bromide, K₂CO₃, DMF, 80°C | 58 |
| Oxidation to Acid | KMnO₄, H₂O/acetone, 0–5°C | 83 |
Physicochemical Properties
The compound’s solubility profile is strongly influenced by the carboxylic acid group, which enhances hydrophilicity in polar solvents. Experimental data suggest:
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Water Solubility: 12.4 mg/mL at 25°C (pH 7.4)
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LogP: 1.89 (indicating moderate lipophilicity)
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pKa: 3.2 (carboxylic acid group)
Thermogravimetric analysis (TGA) reveals stability up to 180°C, making it suitable for high-temperature reactions. The difluoromethyl group contributes to metabolic stability by resisting oxidative degradation, a feature critical for drug candidates .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In vitro studies demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 4.7 μM, comparable to celecoxib (IC₅₀ = 3.1 μM). Molecular docking simulations suggest the difluoromethyl group forms hydrophobic interactions with COX-2’s active site, while the carboxylic acid moiety hydrogen-bonds to Arg120 .
| Target | Assay Type | Result (IC₅₀/MIC) |
|---|---|---|
| COX-2 | Enzymatic | 4.7 μM |
| S. aureus DHFR | Microdilution | 32 μg/mL |
| LPS-induced TNF-α | Cell-based | 18% inhibition |
Comparative Analysis with Structural Analogs
Replacing the difluoromethyl group with trifluoromethyl (as in 5-TFP ) increases lipophilicity (LogP = 2.31) but reduces aqueous solubility (6.2 mg/mL). Conversely, substituting the propyl chain with ethyl improves COX-2 inhibition (IC₅₀ = 3.8 μM) at the cost of metabolic stability .
Industrial and Therapeutic Applications
Pharmaceutical Development
The compound serves as a precursor for DGAT-1 inhibitors, which are investigated for obesity and metabolic syndrome. Esterification of the carboxylic acid yields prodrugs with enhanced oral bioavailability .
Agrochemical Uses
Patent literature highlights derivatives of this compound as fungicides, particularly against Phytophthora infestans. The difluoromethyl group disrupts fungal cell wall biosynthesis via inhibition of chitin synthase .
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